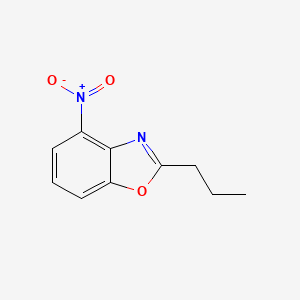

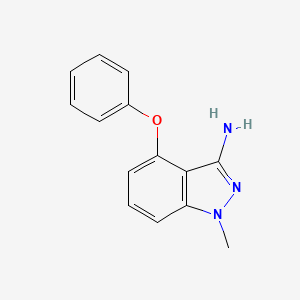

1-Methyl-4-phenoxy-1H-indazol-3-amine

Overview

Description

“1-Methyl-4-phenoxy-1H-indazol-3-amine” is a compound that belongs to the class of indazole derivatives . Indazoles are important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their wide range of pharmacological activities .

Synthesis Analysis

Indazole derivatives, including “this compound”, are typically synthesized using a molecular hybridization strategy . This involves designing and synthesizingScientific Research Applications

Application in Organic Synthesis

- 1-Methyl-4-phenoxy-1H-indazol-3-amine has been utilized in organic synthesis processes, specifically in C-H amination and alkynylation of heterocyclic substrates like indole, indoline, and indazole. These processes are significant for creating products with moderate to high yields, which are important in pharmaceutical and chemical industries (Wang et al., 2016).

Role in Corrosion Inhibition

- In the field of material science, studies have shown the effectiveness of amine derivatives, including this compound, as corrosion inhibitors for mild steel in acidic environments. This application is vital for protecting industrial equipment and infrastructure from corrosion (Boughoues et al., 2020).

Cancer Research

- In cancer research, certain derivatives of this compound have been synthesized and shown to inhibit the proliferation of various cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Lu et al., 2017).

Application in Medicinal Chemistry

- In medicinal chemistry, the reactivity of indazoles, including this compound, has been studied for their potential in developing new therapeutic agents. The exploration of their properties and interactions offers insights into novel drug design (Palmer et al., 1975).

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-4-phenoxy-1H-indazol-3-amine are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and pathogenesis of diseases when mutated or overexpressed .

Mode of Action

This compound interacts with its targets by binding effectively with the hinge region of tyrosine kinases . This interaction inhibits the enzymatic activity of the kinases, leading to a decrease in the phosphorylation of proteins involved in signal transduction pathways .

Biochemical Pathways

The compound affects the p53/MDM2 pathway . This pathway is crucial for cell cycle regulation and apoptosis. By inhibiting this pathway, the compound can induce apoptosis and affect the cell cycle .

Pharmacokinetics

Similar compounds with an indazole structure are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits promising inhibitory effects against certain cancer cell lines . For instance, it has been shown to have a significant inhibitory effect on the K562 cell line, a model for chronic myeloid leukemia . The compound induces apoptosis and affects the cell cycle in a concentration-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet (UV) light can be harmful to many compounds . .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-phenoxy-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. The compound exhibits inhibitory activity against these enzymes, thereby affecting various cellular processes. Additionally, this compound interacts with proteins involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. In cancer cells, it inhibits cell proliferation and induces apoptosis. The compound influences cell signaling pathways, including the p53/MDM2 pathway, which is known to regulate cell cycle and apoptosis . Furthermore, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of tyrosine kinases, inhibiting their activity and disrupting downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on cellular functions, although the potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cellular functions. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its activity and specificity .

properties

IUPAC Name |

1-methyl-4-phenoxyindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-11-8-5-9-12(13(11)14(15)16-17)18-10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPMLQRWYBBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC3=CC=CC=C3)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649969 | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000018-07-4 | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)